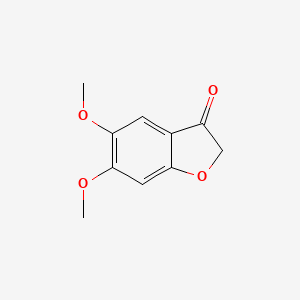
5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one: is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one typically involves the Bayer-Villiger oxidation of 3,4-dimethoxybenzaldehyde to produce 3,4-dimethoxyphenol. This intermediate is then reacted with chloroacetonitrile, followed by treatment with hydrochloric acid solution and subsequent ring closure to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
Chemistry: 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Medicine: The compound’s pharmacological activities, such as enzyme inhibition, make it a potential therapeutic agent for treating diseases like Alzheimer’s and cancer .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials with specialized properties .
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of neurotransmitters. This inhibition can enhance neurotransmitter levels, potentially benefiting conditions like Alzheimer’s disease . Additionally, the compound’s structure allows it to interact with various cellular pathways, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
5,6-Dimethoxybenzofuran-3-one derivatives: These compounds share a similar core structure and exhibit dual acetylcholinesterase/butyrylcholinesterase inhibitory activity.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): A putative entactogen drug with structural similarities.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): Another entactogen drug with related structural features.
Uniqueness: 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its dual inhibitory action on acetylcholinesterase and butyrylcholinesterase, combined with its potential antimicrobial and anticancer properties, makes it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
5,6-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O4/c1-12-9-3-6-7(11)5-14-8(6)4-10(9)13-2/h3-4H,5H2,1-2H3 |
Clé InChI |
RWRYPHDDPPDFPA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)CO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















